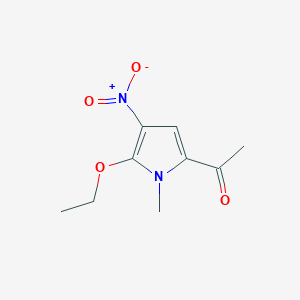
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound. This compound is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to the pyrrole ring, along with an ethanone moiety.
準備方法
The synthesis of 1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-1-methylpyrrole and nitroethane.
Nitration: The nitration of 5-ethoxy-1-methylpyrrole is carried out using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid. This step introduces the nitro group into the pyrrole ring.
Acylation: The nitrated product is then subjected to acylation using ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the ethanone moiety to the compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.
化学反応の分析
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and chromium trioxide. Major products formed from these reactions include amino derivatives, substituted pyrroles, and carboxylic acids.
科学的研究の応用
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
類似化合物との比較
1-(5-Ethoxy-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: This compound has a similar nitro group and ethanone moiety but differs in the presence of methoxy groups and a phenyl ring instead of a pyrrole ring.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This compound contains a pyrrole ring but has different substituents and a benzoic acid hydrazide moiety.
特性
IUPAC Name |
1-(5-ethoxy-1-methyl-4-nitropyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9-8(11(13)14)5-7(6(2)12)10(9)3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRMTWLJUIYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(N1C)C(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)
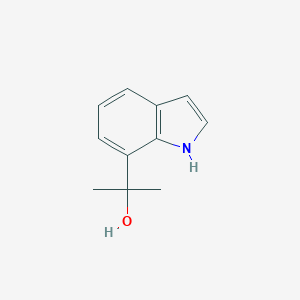
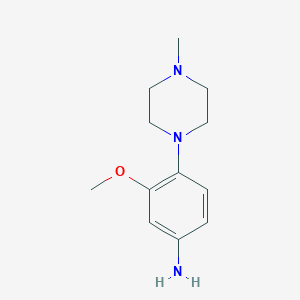
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
![[Amino(phenyl)methyl]phosphonic acid](/img/structure/B168688.png)
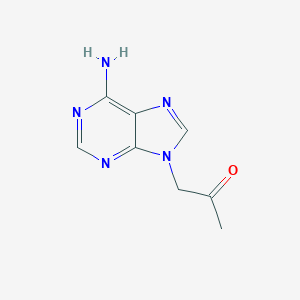
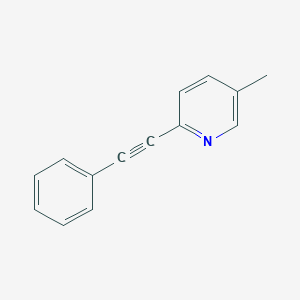
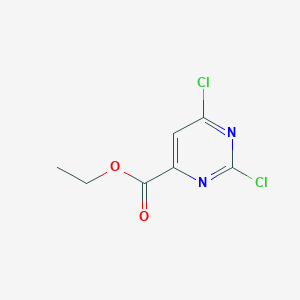

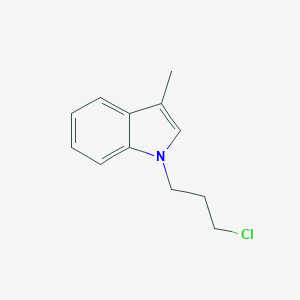
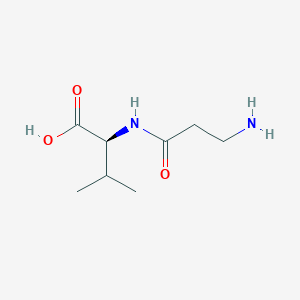
![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)
